molecular formula C9H11NO2S B13535454 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid

6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B13535454
M. Wt: 197.26 g/mol
InChI Key: VJIZTQIGQBCWCE-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic organic compound with a benzothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in the benzothiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves the cyclization of appropriate precursors under specific conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence can be employed to access this compound . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid include:

Uniqueness

The uniqueness of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid functional group. This functional group enhances its reactivity and allows for further derivatization, making it a versatile compound for various applications. Additionally, the combination of sulfur and nitrogen atoms in the benzothiazole ring imparts unique electronic properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

VJIZTQIGQBCWCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)C(=O)O

Origin of Product

United States

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